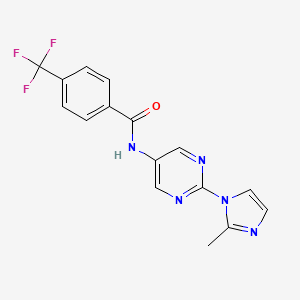![molecular formula C27H22N4O5S2 B2418881 N-(2H-1,3-benzodioxol-5-yl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide CAS No. 895100-93-3](/img/structure/B2418881.png)
N-(2H-1,3-benzodioxol-5-yl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2H-1,3-benzodioxol-5-yl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes a benzodioxole ring, a pyrimidobenzothiazine moiety, and an acetamide group. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide typically involves multi-step chemical processes. These processes often include:
Isosteric Replacement: This method involves the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties.
Chiral Pool Synthesis: This approach utilizes chiral starting materials derived from natural sources to construct the desired chiral molecules.
Cyclocondensation Reactions: These reactions involve the formation of a ring structure through the condensation of two or more molecules, often under specific conditions such as the presence of a catalyst or elevated temperature.
Industrial production methods for this compound may involve scaling up these synthetic routes while optimizing reaction conditions to achieve high yield and purity.
Analyse Chemischer Reaktionen
N-(2H-1,3-benzodioxol-5-yl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide undergoes various chemical reactions, highlighting its reactivity and functional versatility. Some of the common reactions include:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group in the compound with another, often using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound.
Wissenschaftliche Forschungsanwendungen
N-(2H-1,3-benzodioxol-5-yl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic applications, such as its ability to modulate specific biochemical pathways and its potential as a drug candidate.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure. This leads to mitotic blockade and cell apoptosis, making it a potential candidate for cancer therapy.
Vergleich Mit ähnlichen Verbindungen
N-(2H-1,3-benzodioxol-5-yl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide can be compared with other similar compounds, such as:
N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide: This compound shares the benzodioxole ring but differs in the presence of a trifluoroacetamide group.
2-(1,3-Benzodioxol-5-yl)ethanamine: This compound also contains the benzodioxole ring but has an ethanamine group instead of the complex pyrimidobenzothiazine moiety.
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: This compound features the benzodioxole ring with a propanoic acid group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[6-[(2-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O5S2/c1-17-6-2-3-7-18(17)14-31-21-9-5-4-8-20(21)26-24(38(31,33)34)13-28-27(30-26)37-15-25(32)29-19-10-11-22-23(12-19)36-16-35-22/h2-13H,14-16H2,1H3,(H,29,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIFJBFVTSHVDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC6=C(C=C5)OCO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2418799.png)
![Ethyl 2-[(4-{[2-(ethoxycarbonyl)phenyl]carbamothioyl}piperazine-1-carbothioyl)amino]benzoate](/img/structure/B2418802.png)
![N-benzyl-3-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide](/img/structure/B2418804.png)
![4-amino-5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-N-(propan-2-yl)-1,2-thiazole-3-carboxamide](/img/structure/B2418805.png)
![Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2418807.png)
![(E)-4-(Dimethylamino)-N-[2-[4-(oxolan-3-yl)pyrazol-1-yl]ethyl]but-2-enamide](/img/structure/B2418808.png)
![N-(3-bromophenyl)-2-chloro-N-[2-(diethylamino)ethyl]pyridine-4-carboxamide](/img/structure/B2418810.png)

![1-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]piperidine-4-carboxamide](/img/structure/B2418812.png)




![5,7-dimethyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2418821.png)
